An In-depth Technical Guide to 3-Bromo-5-methylbenzene-1-sulfonyl fluoride: A Versatile Building Block for Covalent Chemistry
An In-depth Technical Guide to 3-Bromo-5-methylbenzene-1-sulfonyl fluoride: A Versatile Building Block for Covalent Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methylbenzene-1-sulfonyl fluoride is a substituted aromatic sulfonyl fluoride that has emerged as a valuable research chemical, primarily due to the unique reactivity of the sulfonyl fluoride functional group. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and, most importantly, its application as a versatile building block in the realm of covalent chemistry and drug discovery. The presence of three distinct functional moieties—the reactive sulfonyl fluoride, the synthetically versatile bromide, and the methyl group—on a stable benzene ring makes this compound a trifunctional linker with significant potential in the construction of complex molecular probes and covalent inhibitors.
The sulfonyl fluoride group is notably stable under a wide range of chemical conditions, yet it can be selectively activated to react with nucleophilic residues in proteins, such as lysine, tyrosine, and serine. This "clickable" reactivity, termed Sulfur(VI) Fluoride Exchange (SuFEx), has positioned sulfonyl fluorides as next-generation warheads for covalent drug discovery, offering an alternative to more traditional electrophiles.[1][2] The strategic placement of a bromine atom provides a handle for further functionalization through various cross-coupling reactions, allowing for the attachment of ligands, reporter tags, or other molecular fragments.
This document will delve into the technical aspects of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride, offering insights into its synthesis, reactivity, and practical applications for scientists at the forefront of chemical biology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride is characterized by a benzene ring substituted at the 1, 3, and 5 positions with a sulfonyl fluoride group, a bromine atom, and a methyl group, respectively.
Molecular Structure:
Caption: Chemical structure of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride.
Physicochemical Properties:
While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on data from commercial suppliers and analogous structures.
| Property | Value | Source |
| CAS Number | 1934392-03-6 | [3] |
| Molecular Formula | C₇H₆BrFO₂S | Calculated |
| Molecular Weight | 253.09 g/mol | Calculated |
| Purity | ≥95% | [3] |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in water. | Inferred from similar compounds |
Synthesis of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride
A likely synthetic pathway would start from 3-bromo-5-methylaniline. The synthesis can be envisioned as a three-step process:
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Diazotization of the aniline to form a diazonium salt.
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Sulfonylation of the diazonium salt to introduce the sulfonyl chloride group.
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Halogen Exchange to convert the sulfonyl chloride to the desired sulfonyl fluoride.
Caption: Plausible synthetic pathway for 3-Bromo-5-methylbenzene-1-sulfonyl fluoride.
Experimental Protocol (Generalized)
The following is a generalized, step-by-step methodology for the synthesis of arylsulfonyl fluorides from an aniline precursor, which can be adapted for the synthesis of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride.
Step 1: Diazotization of 3-Bromo-5-methylaniline
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To a stirred solution of 3-bromo-5-methylaniline in aqueous hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.
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The temperature is maintained below 5 °C throughout the addition.
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The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sulfonylation
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In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled.
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Copper(II) chloride is added as a catalyst.
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The cold diazonium salt solution from Step 1 is added slowly to the sulfur dioxide solution, with vigorous stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.
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The reaction mixture is then poured into ice-water, and the crude sulfonyl chloride is extracted with an organic solvent such as dichloromethane or ethyl acetate.
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The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 3: Fluorination
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The crude 3-bromo-5-methylbenzene-1-sulfonyl chloride is dissolved in acetonitrile.
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Potassium fluoride and a catalytic amount of a phase-transfer catalyst, such as 18-crown-6, are added to the solution.
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The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).
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The reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated.
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The resulting crude product can be purified by column chromatography on silica gel to afford pure 3-Bromo-5-methylbenzene-1-sulfonyl fluoride.
Reactivity and Applications in Drug Development
The utility of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride in research and drug development stems from the unique and reliable reactivity of the sulfonyl fluoride group, primarily through the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[5]
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
SuFEx is a click chemistry reaction that involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile.[6] Arylsulfonyl fluorides are exceptionally stable kinetically but are thermodynamically poised for reaction with nucleophiles.[2] This balanced stability and reactivity make them ideal for applications in complex biological systems.
The SuFEx reaction is characterized by:
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High Stability: Sulfonyl fluorides are resistant to hydrolysis, oxidation, and reduction, allowing them to be used in aqueous environments and under physiological conditions.[2][5]
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Selective Reactivity: They react selectively with strong nucleophiles, such as the deprotonated hydroxyl groups of tyrosine and serine, or the epsilon-amino group of lysine in proteins.[7]
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Biocompatibility: The reaction conditions are mild, and the byproducts are generally benign.
Caption: Generalized scheme of the SuFEx reaction.
Applications as a Covalent Probe and Inhibitor
The trifunctional nature of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride makes it an attractive scaffold for the development of covalent probes and inhibitors.
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Covalent Warhead: The sulfonyl fluoride group serves as the electrophilic "warhead" that forms a stable covalent bond with a target protein.[7]
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Synthetic Handle: The bromine atom can be used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach a variety of molecular fragments. This allows for the synthesis of a library of compounds where the sulfonyl fluoride warhead is appended to different targeting ligands.
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Modulating Moiety: The methyl group can influence the physicochemical properties of the molecule, such as solubility and lipophilicity, and can also have steric and electronic effects on the reactivity of the aromatic ring.
A common workflow for utilizing such a building block in chemical biology is as follows:
Caption: Workflow for the use of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride in developing covalent probes.
Safety and Handling
As with any laboratory chemical, 3-Bromo-5-methylbenzene-1-sulfonyl fluoride should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, information from structurally related compounds, such as other brominated or fluorinated benzenes and sulfonyl halides, can provide guidance.
-
General Hazards: Compounds containing sulfonyl halides are often corrosive and can cause severe skin burns and eye damage. Aromatic bromides and fluorides can be irritants.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.
-
Inhalation: May cause respiratory irritation. Avoid breathing dust or vapors.[8]
-
Skin and Eye Contact: Causes skin and serious eye irritation.[8] In case of contact, immediately flush with plenty of water for at least 15 minutes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.
Conclusion
3-Bromo-5-methylbenzene-1-sulfonyl fluoride is a valuable and versatile building block for researchers in chemistry, chemical biology, and drug discovery. Its trifunctional nature, combining a stable yet reactive sulfonyl fluoride group with a synthetically tractable bromine atom, provides a powerful platform for the design and synthesis of novel covalent probes and inhibitors. The growing importance of covalent drugs and the widespread adoption of SuFEx click chemistry underscore the potential of this and related compounds to facilitate the exploration of new chemical space and the development of next-generation therapeutics. As research in this area continues to expand, the demand for well-characterized and strategically functionalized sulfonyl fluorides is expected to grow, further solidifying the importance of reagents like 3-Bromo-5-methylbenzene-1-sulfonyl fluoride.
References
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PubChem. 3-Bromo-5-methylbenzotrifluoride. [Link]
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Trends in Chemistry. Unconventional reactivity of sulfonyl fluorides. [Link]
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Nature Portfolio. Sulfur fluoride exchange. [Link]
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PubChem. 1-Bromo-3-fluoro-5-methylbenzene. [Link]
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MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]
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PubChemLite. 3-bromo-5-fluorobenzene-1-sulfonyl chloride (C6H3BrClFO2S). [Link]
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ChemRxiv. Accelerated SuFEx Click Chemistry for Modular Synthesis. [Link]
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